5-chloro-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyridine-3-carbonitrile 5-chloro-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyridine-3-carbonitrile
Brand Name: Vulcanchem
CAS No.: 2640977-38-2
VCID: VC11859656
InChI: InChI=1S/C15H15ClN6/c1-11-2-3-18-15(20-11)22-6-4-21(5-7-22)14-13(16)8-12(9-17)10-19-14/h2-3,8,10H,4-7H2,1H3
SMILES: CC1=NC(=NC=C1)N2CCN(CC2)C3=C(C=C(C=N3)C#N)Cl
Molecular Formula: C15H15ClN6
Molecular Weight: 314.77 g/mol

5-chloro-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyridine-3-carbonitrile

CAS No.: 2640977-38-2

Cat. No.: VC11859656

Molecular Formula: C15H15ClN6

Molecular Weight: 314.77 g/mol

* For research use only. Not for human or veterinary use.

5-chloro-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyridine-3-carbonitrile - 2640977-38-2

Specification

CAS No. 2640977-38-2
Molecular Formula C15H15ClN6
Molecular Weight 314.77 g/mol
IUPAC Name 5-chloro-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyridine-3-carbonitrile
Standard InChI InChI=1S/C15H15ClN6/c1-11-2-3-18-15(20-11)22-6-4-21(5-7-22)14-13(16)8-12(9-17)10-19-14/h2-3,8,10H,4-7H2,1H3
Standard InChI Key HGMAZTQGPHQIJJ-UHFFFAOYSA-N
SMILES CC1=NC(=NC=C1)N2CCN(CC2)C3=C(C=C(C=N3)C#N)Cl
Canonical SMILES CC1=NC(=NC=C1)N2CCN(CC2)C3=C(C=C(C=N3)C#N)Cl

Introduction

Synthesis and Chemical Reactions

The synthesis of compounds with similar structures typically involves several key steps:

  • Formation of the Pyridine Core: This might involve condensation reactions or cyclization processes.

  • Introduction of the Piperazine Ring: Often achieved through nucleophilic substitution reactions.

  • Attachment of the Pyrimidine Moiety: May involve cross-coupling reactions or direct substitution.

Chemical reactions involving this compound could include:

  • Nucleophilic Substitution: Reactions where the piperazine nitrogen acts as a nucleophile.

  • Cross-Coupling Reactions: To modify or extend the pyrimidine or pyridine rings.

Biological Activity and Potential Applications

Compounds with similar structures, particularly those containing piperazine and pyrimidine moieties, are known for their diverse biological activities. These include potential anticancer properties, as they can interact with enzymes or receptors involved in cancer progression.

Potential Therapeutic Targets

  • Enzyme Inhibitors: Inhibiting enzymes crucial for cancer cell proliferation.

  • Receptor Modulators: Interacting with receptors involved in signaling pathways related to cancer.

Research Findings and Future Directions

While specific research findings on 5-chloro-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyridine-3-carbonitrile are not available, compounds with similar structures have shown promising results in preclinical studies. Future research should focus on:

  • In Vitro and In Vivo Studies: To assess efficacy and safety.

  • Molecular Docking Studies: To predict binding affinities with potential therapeutic targets.

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